Bace1-IN-7-18F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

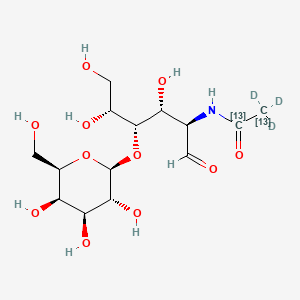

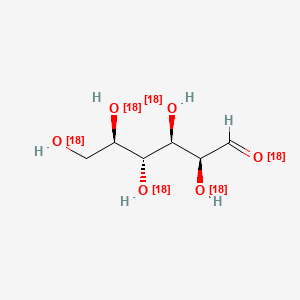

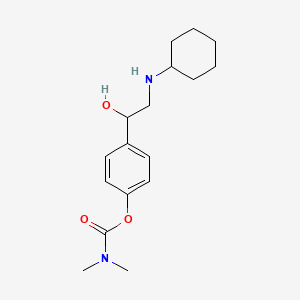

Bace1-IN-7-18F is a positron emission tomography radioligand used for imaging beta-secretase 1 (BACE1) in the human brain. BACE1 is an enzyme implicated in the pathophysiology of Alzheimer’s disease, making this compound a valuable tool in neurodegenerative disease research .

Métodos De Preparación

The synthesis of Bace1-IN-7-18F involves the incorporation of the radioactive isotope fluorine-18 into a BACE1 inhibitor scaffold. The synthetic route typically includes the following steps:

Synthesis of the precursor molecule: This involves the preparation of a BACE1 inhibitor scaffold with a suitable leaving group for fluorination.

Radiofluorination: The precursor is then subjected to nucleophilic substitution with fluorine-18, usually in the form of [^18F]fluoride ion, under specific reaction conditions such as high temperature and the presence of a phase-transfer catalyst.

Industrial production methods for this compound involve automated synthesis modules that can handle the radioisotope safely and efficiently, ensuring consistent production quality and compliance with regulatory standards.

Análisis De Reacciones Químicas

Bace1-IN-7-18F primarily undergoes nucleophilic substitution reactions during its synthesis. The key reactions include:

Nucleophilic substitution: The precursor molecule undergoes nucleophilic substitution with [^18F]fluoride ion to form the final radiolabeled compound.

Oxidation and reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in the metabolic pathways of the compound in vivo.

Common reagents and conditions: The synthesis involves reagents such as [^18F]fluoride ion, phase-transfer catalysts, and solvents like acetonitrile.

Aplicaciones Científicas De Investigación

Bace1-IN-7-18F has several scientific research applications, particularly in the field of neurodegenerative diseases:

Alzheimer’s disease research: this compound is used in positron emission tomography imaging to study the distribution and activity of BACE1 in the brain.

Drug development: The compound is used to evaluate the efficacy of BACE1 inhibitors in clinical trials.

Basic neuroscience research: This compound is used to study the normal physiological role of BACE1 in the brain, providing insights into its functions beyond amyloid plaque formation.

Mecanismo De Acción

Comparación Con Compuestos Similares

Bace1-IN-7-18F is unique among BACE1 inhibitors due to its radiolabeling with fluorine-18, which allows for positron emission tomography imaging. Similar compounds include:

[18F]PF-06684511: Another fluorine-18 labeled BACE1 inhibitor used for positron emission tomography imaging.

11-oxotigogenin: A natural compound identified as a potential BACE1 inhibitor through molecular docking studies.

Peiminine and 27-Deoxywithaferin A: Plant-based compounds identified as potential BACE1 inhibitors through virtual screening and molecular dynamics simulations.

This compound stands out due to its specific application in imaging and its ability to provide real-time insights into BACE1 activity in the brain.

Propiedades

Fórmula molecular |

C34H47FN4O3 |

|---|---|

Peso molecular |

577.8 g/mol |

Nombre IUPAC |

(4S)-4-[2-amino-6-[3-(3-(18F)fluoranylpropoxy)phenoxy]-4H-quinazolin-3-yl]-N,4-dicyclohexyl-N-methylbutanamide |

InChI |

InChI=1S/C34H47FN4O3/c1-38(27-12-6-3-7-13-27)33(40)19-18-32(25-10-4-2-5-11-25)39-24-26-22-30(16-17-31(26)37-34(39)36)42-29-15-8-14-28(23-29)41-21-9-20-35/h8,14-17,22-23,25,27,32H,2-7,9-13,18-21,24H2,1H3,(H2,36,37)/t32-/m0/s1/i35-1 |

Clave InChI |

DWENOORUPLNQAO-VKZGDQESSA-N |

SMILES isomérico |

CN(C1CCCCC1)C(=O)CC[C@@H](C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCC[18F])N=C3N |

SMILES canónico |

CN(C1CCCCC1)C(=O)CCC(C2CCCCC2)N3CC4=C(C=CC(=C4)OC5=CC=CC(=C5)OCCCF)N=C3N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)